molecular formula C9H8BrNO5 B14129974 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol CAS No. 89084-75-3

7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol

Cat. No.: B14129974
CAS No.: 89084-75-3
M. Wt: 290.07 g/mol
InChI Key: MRQUMBQJRIBJKE-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would include nitration, bromination, and subsequent purification steps to obtain the desired product in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Chromium trioxide in acetic acid, or potassium permanganate in water.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives.

    Oxidation: Carbonyl derivatives.

Scientific Research Applications

7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Chloro-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    7-Bromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol:

Uniqueness

The presence of both the bromine and nitro groups in 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol makes it unique in terms of its reactivity and potential biological activities. The combination of these functional groups can lead to diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

89084-75-3

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

7-bromo-2,2-dimethyl-5-nitro-1,3-benzodioxol-4-ol

InChI

InChI=1S/C9H8BrNO5/c1-9(2)15-7-4(10)3-5(11(13)14)6(12)8(7)16-9/h3,12H,1-2H3

InChI Key

MRQUMBQJRIBJKE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C(=C2O1)O)[N+](=O)[O-])Br)C

Origin of Product

United States

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